molecular formula C8H8FNO2 B1491725 2-Fluoro-3-(pyridin-3-yl)propanoic acid CAS No. 1508908-14-2

2-Fluoro-3-(pyridin-3-yl)propanoic acid

Cat. No. B1491725
CAS RN: 1508908-14-2
M. Wt: 169.15 g/mol
InChI Key: NLNCVFDSBUYDDN-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(pyridin-3-yl)propanoic acid” is a compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . It’s an important compound in the field of pharmaceutical research due to its potential application in various industries.


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent years . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) .

It has a molecular weight of 169.16 .

Scientific Research Applications

Catalytic Applications

Catalytic Oxidation Studies : The catalytic oxidation of amino acids, specifically 2-amino-3-sulfhydryl propanoic acid (ASPA), by derivatives related to 2-Fluoro-3-(pyridin-3-yl)propanoic acid, showcases the compound's role in understanding reaction mechanisms, reaction rates, and the influence of various factors on these rates. The systematic kinetic studies provide insights into the physical characteristics of reacting species, revealing the compound's utility in catalysis and reaction engineering (Mohanapriya et al., 2022).

Medicinal Chemistry

Synthesis of Selective Modulators : The efficient synthesis of GABA A alpha2,3-selective allosteric modulator demonstrates the compound's utility in medicinal chemistry. The process involved Pd-catalyzed coupling steps, highlighting the compound's role in developing new pharmaceuticals (Jensen et al., 2005).

Radioligand Development : A derivative of this compound was synthesized for potential use in in vivo imaging of central nicotinic acetylcholine receptors, indicating its importance in neurobiology and the development of diagnostic tools (Dollé et al., 1998).

Material Science

Surface and Catalytic Properties : Studies on yttrium oxide catalysts derived from inorganic precursors and involving reactions of pyridine and propanol shed light on the surface and catalytic properties of materials. These studies, using compounds related to this compound, enhance our understanding of material science and catalysis (Hussein & Gates, 1998).

Fluorescent Sensors : The development of fluorescent Zn2+ sensors based on a pyridine–pyridone scaffold, which includes derivatives of this compound, showcases the compound's role in the creation of novel chemical sensors. These sensors have potential applications in biological imaging and environmental monitoring, highlighting the compound's versatility in various research fields (Hagimori et al., 2013).

Future Directions

The future directions for “2-Fluoro-3-(pyridin-3-yl)propanoic acid” and similar compounds lie in their potential applications in various industries, particularly in pharmaceutical research. The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name

2-fluoro-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNCVFDSBUYDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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